Cas no 74986-81-5 (2-Methylthiomorpholine-3-thione)

2-Methylthiomorpholine-3-thione 化学的及び物理的性質
名前と識別子
-
- EN300-7590122
- 74986-81-5
- 2-methylthiomorpholine-3-thione
- AKOS006387177
- 2-Methylthiomorpholine-3-thione
-
- インチ: 1S/C5H9NS2/c1-4-5(7)6-2-3-8-4/h4H,2-3H2,1H3,(H,6,7)
- InChIKey: LLDMSTDBOMJNJM-UHFFFAOYSA-N
- ほほえんだ: S1CCNC(C1C)=S
計算された属性
- せいみつぶんしりょう: 147.01764164g/mol
- どういたいしつりょう: 147.01764164g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1
2-Methylthiomorpholine-3-thione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7590122-0.1g |
2-methylthiomorpholine-3-thione |
74986-81-5 | 95% | 0.1g |
$376.0 | 2024-05-23 | |
1PlusChem | 1P0290ES-250mg |
2-methylthiomorpholine-3-thione |
74986-81-5 | 95% | 250mg |
$727.00 | 2024-04-21 | |
Aaron | AR0290N4-100mg |
2-methylthiomorpholine-3-thione |
74986-81-5 | 95% | 100mg |
$542.00 | 2025-02-17 | |
Aaron | AR0290N4-1g |
2-methylthiomorpholine-3-thione |
74986-81-5 | 95% | 1g |
$1519.00 | 2025-02-17 | |
Enamine | EN300-7590122-0.25g |
2-methylthiomorpholine-3-thione |
74986-81-5 | 95% | 0.25g |
$538.0 | 2024-05-23 | |
1PlusChem | 1P0290ES-50mg |
2-methylthiomorpholine-3-thione |
74986-81-5 | 95% | 50mg |
$363.00 | 2024-04-21 | |
Aaron | AR0290N4-5g |
2-methylthiomorpholine-3-thione |
74986-81-5 | 95% | 5g |
$4353.00 | 2023-12-15 | |
Aaron | AR0290N4-500mg |
2-methylthiomorpholine-3-thione |
74986-81-5 | 95% | 500mg |
$1190.00 | 2025-02-17 | |
1PlusChem | 1P0290ES-100mg |
2-methylthiomorpholine-3-thione |
74986-81-5 | 95% | 100mg |
$527.00 | 2024-04-21 | |
Aaron | AR0290N4-2.5g |
2-methylthiomorpholine-3-thione |
74986-81-5 | 95% | 2.5g |
$2950.00 | 2025-02-17 |
2-Methylthiomorpholine-3-thione 関連文献
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
2-Methylthiomorpholine-3-thioneに関する追加情報
Introduction to 2-Methylthiomorpholine-3-thione (CAS No. 74986-68-1)
2-Methylthiomorpholine-3-thione, also known by its CAS registry number CAS No. 74986-68-1, is a versatile compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique chemical properties and potential for use in advanced chemical synthesis. Recent studies have highlighted its role in the development of novel bioactive molecules and its contribution to the enhancement of catalytic processes.
The structure of 2-Methylthiomorpholine-3-thione consists of a morpholine ring with a thione group at position 3 and a methylthio substituent at position 2. This arrangement imparts the compound with distinctive reactivity, making it a valuable intermediate in organic synthesis. The thione group, in particular, is known for its ability to participate in nucleophilic additions and other transformations, which are crucial in the construction of complex molecular architectures.
Recent research has focused on optimizing the synthesis of 2-Methylthiomorpholine-3-thione to improve yield and reduce environmental impact. For instance, studies have explored the use of microwave-assisted synthesis and catalytic systems to streamline the production process. These advancements not only enhance the efficiency of synthesis but also align with the growing demand for sustainable chemical practices.
In terms of applications, 2-Methylthiomorpholine-3-thione has been utilized as a building block in the development of bioactive compounds with potential therapeutic applications. For example, it has been employed in the synthesis of antiviral agents and anticancer drugs, where its ability to form stable complexes with metal ions plays a pivotal role. Additionally, this compound has shown promise in agrochemicals, particularly as a component in herbicides and fungicides.
The versatility of 2-Methylthiomorpholine-3-thione extends to its use in materials science, where it serves as a precursor for advanced polymers and coatings. Its sulfur-containing groups contribute to improved thermal stability and mechanical properties, making it an attractive option for high-performance materials.
In conclusion, 2-Methylthiomorpholine-3-thione, with its CAS number CAS No. 74986-68-1, stands out as a critical compound in contemporary chemical research and industry. Its unique properties, coupled with ongoing advancements in synthesis and application techniques, ensure its continued relevance in driving innovation across diverse sectors.
74986-81-5 (2-Methylthiomorpholine-3-thione) 関連製品
- 2228482-05-9(1-{1-[2-(3-Fluorophenoxy)ethyl]cyclopropyl}ethan-1-amine)
- 1707403-00-6(2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine)
- 2138117-52-7(2-(cyclobutylamino)quinazoline-5-carboxylic acid)
- 14783-09-6(Dichloro(1,10-phenanthroline)copper(II))
- 2228258-88-4((1-{6,6-dimethylbicyclo3.1.1heptan-2-yl}cyclopropyl)methanamine)
- 469-32-9(Hamamelitannin)
- 2287283-47-8(1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane)
- 1219913-99-1(N-4-({4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}sulfonyl)phenylacetamide)
- 1154199-53-7(1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine)
- 1568401-62-6(3-(1S)-1-aminoethyl-1lambda6-thiolane-1,1-dione)




